molecular formula C8H10O2<br>C8H10O2<br>C6H5OC2H4OH B3431366 Phenoxyethanol CAS No. 9004-78-8

Phenoxyethanol

Cat. No.: B3431366
CAS No.: 9004-78-8
M. Wt: 138.16 g/mol
InChI Key: QCDWFXQBSFUVSP-UHFFFAOYSA-N
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Description

2-Phenoxyethanol (CAS 122-99-6) is an organic compound, specifically a glycol ether, presenting as a colorless, viscous liquid with a faint aromatic odor . It is a versatile chemical with significant applications as an antimicrobial preservative and solvent in scientific research and industrial formulations. Its primary research value lies in its broad-spectrum efficacy against Gram-negative and Gram-positive bacteria, as well as yeasts like Candida albicans , making it a critical component in preserving the integrity of biological and cosmetic samples . One of its key advantages is its function as an alternative to formaldehyde-releasing preservatives . In pharmaceutical and biological research, 2-Phenoxyethanol is essential for developing multi-dose formulations of protein- and peptide-based drugs, where it prevents microbial growth . It has also been used as a preservative in vaccine formulations . Beyond preservation, it serves as an effective solvent for cellulose acetate, dyes, inks, and resins, and acts as a stabilizer and fragrance fixative . In specific research models, it is employed as an anesthetic in fish aquaculture . The compound's mechanism of action is attributed to its antibacterial properties, which are particularly effective against strains of Pseudomonas aeruginosa . This product is classified as For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and must not be used as a cosmetic, pharmaceutical, or food additive, or for any other personal or commercial application. Researchers should handle it with care, as it may be harmful if swallowed, cause serious eye damage, and may cause respiratory irritation, drowsiness, or dizziness .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethanol
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InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
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InChI Key

QCDWFXQBSFUVSP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OCCO
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID9021976
Record name 2-Phenoxyethanol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid
Record name Ethanol, 2-phenoxy-
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Boiling Point

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg
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Flash Point

260 °F (127 °C) (Closed cup)
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Solubility

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp)
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Density

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal
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Vapor Density

4.8 (Air = 1)
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Vapor Pressure

0.007 mm Hg at 25 °C
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Color/Form

Oily liquid, Colorless liquid

CAS No.

9004-78-8, 122-99-6
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Melting Point

14 °C, 11-13 °C
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Biological Activity

2-Phenoxyethanol (PhE) is an organic compound widely used in cosmetics, pharmaceuticals, and as a preservative due to its antimicrobial properties. Understanding its biological activity, including metabolism, toxicokinetics, and potential health effects, is crucial for assessing its safety and efficacy.

Pharmacokinetics and Metabolism

2-Phenoxyethanol exhibits rapid absorption and extensive metabolism in the body. Studies indicate that after dermal exposure, PhE reaches peak blood concentration (tmaxt_{max}) within approximately 1 hour. The primary metabolite identified in both blood and urine is phenoxyacetic acid (PhAA), with minor metabolites including 4-hydroxyphenoxyacetic acid (4-OH-PhAA) and 4-hydroxyphenoxyethanol (4-OH-PhE) .

Key Metabolic Pathways

The biotransformation of 2-Phenoxyethanol primarily occurs via conjugation to form PhAA. The metabolic process is characterized by:

  • Rapid excretion : Approximately 77% of the administered dose is excreted in urine within 48 hours, predominantly as PhAA .
  • Bioavailability : The absolute topical bioavailability of PhE is around 75% when applied in emulsion or lotion forms .

Toxicokinetics

Toxicokinetic studies have shown that 2-Phenoxyethanol has a half-life ranging from 1.7 to 3.9 hours for its metabolites, indicating efficient clearance from the body . It is essential to monitor levels of PhAA in urine as a biomarker for exposure to PhE.

Antimicrobial Properties

2-Phenoxyethanol exhibits broad-spectrum antimicrobial activity, effectively inhibiting various Gram-positive and Gram-negative bacteria, including strains of Pseudomonas aeruginosa . This property makes it a valuable preservative in cosmetic formulations.

Toxicological Studies

A series of toxicological assessments highlight both acute and chronic effects of PhE:

  • Acute Toxicity : In a study involving oral administration to rats, significant mortality was observed at high doses (3160 mg/kg and above), with females showing greater susceptibility than males .
  • Chronic Toxicity : Long-term studies have demonstrated no carcinogenic activity in rats or mice. The no-observed-adverse-effect level (NOAEL) was established at 5000 ppm based on kidney weight alterations .

Case Studies

A notable case study conducted by Unilever utilized non-animal testing approaches to assess the safety of this compound in cosmetics. This assessment employed in vitro methods to evaluate biokinetics and biodynamics, concluding that consumer-relevant exposure levels do not pose significant risks .

Data Summary Table

Study TypeFindingsReference
Pharmacokineticstmaxt_{max} ~1 hour; major metabolite PhAA; rapid urinary excretion
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Acute ToxicityHigh mortality at doses ≥3160 mg/kg; females more susceptible
Chronic ToxicityNo carcinogenic activity; NOAEL = 5000 ppm based on kidney weight changes
Non-Animal TestingIn vitro assessments indicated low risk at consumer-relevant exposure levels

Scientific Research Applications

Applications in Pharmaceuticals

Preservative in Medicinal Products:
2-Phenoxyethanol is widely used as a preservative in pharmaceutical formulations. It helps extend the shelf life of products by preventing microbial growth. Studies have shown that it exhibits strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeasts .

Case Study:
In a safety review conducted by the European Commission, 2-Phenoxyethanol was evaluated for its use as a preservative in medicinal products. The findings confirmed its safety at concentrations typically used in formulations, with no significant adverse effects reported at recommended dosages .

Applications in Cosmetics

Cosmetic Preservative:
In the cosmetic industry, PhE serves as an effective preservative due to its broad-spectrum antimicrobial properties. It is commonly found in skin care products, hair care items, and makeup formulations .

Safety Assessment:
A non-animal safety assessment case study highlighted the efficacy of 2-Phenoxyethanol in cosmetic formulations. The study utilized modern risk assessment tools to evaluate the safety profile of PhE, demonstrating its suitability for use without significant irritation or toxicity concerns .

Biocidal Applications

Disinfectants:
PhE is also employed as a biocide in disinfectant formulations, particularly for human hygiene products. Its effectiveness against pathogens makes it valuable in settings requiring stringent hygiene standards .

Research Findings:
Research has indicated that 2-Phenoxyethanol can be absorbed through the skin and metabolized efficiently, with metabolites excreted primarily via urine. This pharmacokinetic profile supports its use in products aimed at reducing microbial load on the skin .

Industrial Applications

Solvent Properties:
The compound's solvent capabilities make it useful in coatings and functional fluids. Its ability to dissolve various substances facilitates its incorporation into diverse industrial applications.

Toxicokinetics and Safety Profile

Biotransformation Studies:
Recent studies have focused on the biotransformation of 2-Phenoxyethanol in humans and animals. A pilot study involving oral administration showed rapid absorption and metabolism, with major metabolites identified as phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) .

Parameter Oral Administration Dermal Administration
Peak Blood Levels~1 hour~3 hours
Main MetabolitesPhAA, 4-OH-PhAAPhAA, 4-OH-PhAA
Excretion (48 hours)77% as PhAASimilar pattern observed

Chemical Reactions Analysis

Oxidation Reactions

2-Phenoxyethanol undergoes oxidation to form 2-phenoxyacetaldehyde and further to 2-phenoxyacetic acid (PhAA). This reaction is catalyzed by alcohol dehydrogenases in biological systems and strong oxidizing agents in industrial settings . In vitro studies using liver S9 fractions demonstrate species-dependent oxidation rates, with humans showing the highest metabolic conversion efficiency .

Key Data:

  • Oxidation rate ranking: Human > Rat > Mouse > Rabbit

  • Primary oxidation product: 2-Phenoxyacetic acid (detected in plasma and urine)

Esterification and Etherification

The hydroxyl group enables condensation reactions with carboxylic acids or alkyl halides to form esters or ethers. Industrial applications leverage this reactivity for synthesizing plasticizers and surfactants . For example:
2-Phenoxyethanol+Acetyl Chloride2-Phenoxyethyl Acetate+HCl\text{2-Phenoxyethanol} + \text{Acetyl Chloride} \rightarrow \text{2-Phenoxyethyl Acetate} + \text{HCl}

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the ether bond hydrolyzes to yield phenol and ethylene glycol :
C6H5OCH2CH2OH+H2OH+C6H5OH+HOCH2CH2OH\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_5\text{OH} + \text{HOCH}_2\text{CH}_2\text{OH}
This reaction is critical in environmental degradation studies .

Aromatic Ring Substitution

The benzene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions. For instance, nitration produces 2-(4-nitro-phenoxy)ethanol , a precursor for dyes .

Biotransformation and Metabolic Pathways

Human metabolism converts >70% of absorbed 2-phenoxyethanol to PhAA, with minor pathways yielding 4-hydroxy-phenoxyacetic acid (4-OH-PhAA) . Dermal exposure bypasses first-pass metabolism, leading to higher systemic concentrations compared to oral intake .

Table 1: Urinary Excretion of Metabolites in Humans

MetaboliteExcretion Efficiency (24 h)Half-Life (h)
2-Phenoxyacetic acid71.4% ± 20.0%4.9 ± 0.8
4-OH-PhAA11.4% ± 4.9%4.6 ± 0.9

Reactivity with Other Chemicals

  • Oxidizing Agents: Violent reactions reported with peroxides and strong oxidizers, producing flammable gases .

  • Alkali Metals: Generates hydrogen gas upon contact .

  • Isocyanates/Epoxides: Initiates exothermic polymerization .

Table 2: Hazardous Reactivity Profile

Reactive AgentObserved Effect
Sodium NitriteExplosive decomposition
Concentrated Sulfuric AcidEther bond hydrolysis
Potassium PermanganateRapid oxidation to PhAA

Comparison with Similar Compounds

Acute Toxicity in Aquatic Organisms

2-PE is frequently compared to clove oil (eugenol-based) and 1-phenoxy-2-propanol (PP) in fish anesthesia. Studies on zebrafish (Danio rerio) and common carp (Cyprinus carpio) reveal distinct toxicity profiles:

Compound LC50 (96-h, mg/L) Target Species Sensitivity Notes
2-Phenoxyethanol 327.9–338.2 Common carp juveniles Higher LC50 than PP
Clove oil 15.6–18.8 Zebrafish embryos 22x more toxic than 2-PE
1-Phenoxy-2-propanol (PP) 304.2 Common carp juveniles Lower LC50 but slower recovery

2-PE exhibits lower toxicity in zebrafish embryos (LC50: 486.35 mg/L) compared to juveniles (LC50: 338.22 mg/L), suggesting developmental-stage-dependent effects . In contrast, PP, a structural analog, shows marginally higher acute toxicity (LC50: 304.2 mg/L) but prolonged recovery times in carp, making it preferable for prolonged procedures .

Cytotoxicity in Human Cells

In vaccine preservatives, 2-PE demonstrates lower neurotoxicity compared to alternatives:

Compound Relative Cytotoxicity (Human Neurons) Toxicity Index (Human:Bacterial Cells)
2-Phenoxyethanol Moderate 4.6x
Phenol Low 12.2x
Thimerosal (mercury-based) High >330x

2-PE’s cytotoxicity is 4.6-fold higher in human neuroblastoma cells than bacterial cells, whereas phenol and Thimerosal show 12.2-fold and >330-fold disparities, respectively . This positions 2-PE as a safer preservative, though its efficacy in multidose vaccines remains debated .

Efficacy as Anesthetics

2-PE and PP induce anesthesia in fish via respiratory and cardiac depression. In common carp, 600 mg/L 2-PE achieves effective anesthesia in 3 minutes, comparable to 415–460 mg/L PP. However, PP’s recovery phase is 2–3 times longer, reducing post-procedural stress . Both compounds are classified as "relatively harmless" under OECD guidelines .

Key Research Findings

  • Fragrance Applications : 2-PE is a primary alcohol in the Aryl Alkyl Alcohols group, valued for stability in perfumes and lotions .
  • Synthesis: Industrial production involves ethoxylation of phenol, with recent advances focusing on catalytic efficiency .
  • Analytical Methods : HPLC and GC-MS protocols validate 2-PE quantification in lubricants and cosmetics with >99% accuracy .

Q & A

Basic Research Questions

Q. What validated analytical methods are available for detecting and quantifying 2-phenoxyethanol in complex matrices?

  • Methodology :

  • HPLC : A validated reverse-phase HPLC method with UV detection (λ = 270 nm) achieves simultaneous quantification of 2-phenoxyethanol alongside parabens in pharmaceutical gels. Use a C18 column with a mobile phase of acetonitrile:water (60:40 v/v) at 1.0 mL/min .
  • SPME-GC-MS/MS : For trace analysis in biological samples (e.g., fish tissue), headspace solid-phase microextraction (SPME) paired with GC-MS/MS provides a limit of detection (LOD) of 0.18 µg/mL. Optimal conditions include 60°C extraction for 30 min using a divinylbenzene/carboxen/polydimethylsiloxane fiber .
    • Data Table :
MethodLOD (µg/mL)LOQ (µg/mL)MatrixReference
HPLC-UV0.51.5Pharmaceutical
SPME-GC-MS/MS0.180.56Fish tissue

Q. What safety protocols are critical when handling 2-phenoxyethanol in laboratory settings?

  • Key Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Exposure Response : For skin contact, rinse immediately with water for 15 min. For eye exposure, irrigate with saline solution and seek medical attention .
  • Storage : Store in airtight containers at <15°C, away from oxidizers and UV light .

Q. How does 2-phenoxyethanol’s solubility profile influence its application as an anesthetic in aquatic research?

  • Solubility-Driven Design :

  • 2-Phenoxyethanol is lipid-soluble (log P = 1.16), enabling rapid diffusion across fish gill membranes. However, its moderate water solubility (24 g/L at 20°C) requires ethanol (10% v/v) as a co-solvent for uniform dispersion in aquaculture tanks .
  • Optimal anesthetic efficacy occurs at 300–450 ppm for temperate species (e.g., European sea bass), but efficacy drops at temperatures <10°C due to reduced metabolic rates .

Advanced Research Questions

Q. How can conflicting toxicological data on 2-phenoxyethanol’s nephrotoxicity be reconciled across studies?

  • Critical Analysis :

  • Discrepancies : Subchronic oral studies in rats report renal inflammation at 400 mg/kg/day, while chronic studies show no effects at 550 mg/kg/day . These contradictions arise from differences in exposure duration and species-specific metabolic pathways (e.g., rabbits exhibit higher susceptibility due to slower excretion) .
  • Mitigation Strategy : Use physiologically based pharmacokinetic (PBPK) modeling to adjust interspecies extrapolation factors. Apply a safety factor of 10 for human risk assessment .

Q. What methodological considerations optimize 2-phenoxyethanol extraction from environmental samples?

  • SPME vs. SDME Comparison :

ParameterSPMESDME
SensitivityLOD = 0.18 µg/mLLOD = 0.2 µg/mL
CostHigh (fiber replacement)Low (solvent reuse)
AutomationFullManual
Elimination Time24 hours12 hours
  • Recommendation : SPME is preferable for high-throughput labs, while SDME suits budget-limited studies requiring rapid clearance data .

Q. How does 2-phenoxyethanol’s environmental persistence impact its ecological risk assessment?

  • Fate and Transport :

  • Soil Mobility : High mobility (Koc = 15) suggests leaching into groundwater. However, rapid aerobic biodegradation (t½ = 5–7 days) mitigates long-term accumulation .
  • Aquatic Toxicity : LC50 values for Daphnia magna are 48 mg/L (96h), indicating moderate toxicity. Use algal bioassays (e.g., Chlorella vulgaris) to assess chronic effects .

Q. What synthetic routes yield high-purity 2-phenoxyethanol for pharmaceutical applications?

  • Synthesis Methods :

Williamson Ether Synthesis : React phenol with 2-chloroethanol in alkaline medium (80°C, 36h). Yields >95% with distillation purification .

Epoxide Ring-Opening : Treat phenol with ethylene oxide under catalytic NaOH. Requires strict temperature control (50–60°C) to avoid polyether byproducts .

  • Purity Criteria : USP-grade requires ≥99.5% purity (GC analysis), residual solvent <0.1% (ICH Q3C guidelines) .

Data Contradiction Resolution

  • Case Study : Indoor Air Guidelines
    • Conflict : The German Committee on Indoor Air recommends 0.03 mg/m³ (precautionary) vs. 0.1 mg/m³ (hazard-based) .
    • Resolution : Apply probabilistic modeling to integrate NOAEC (48 mg/m³ in rats) with human variability factors (e.g., respiratory rates in children) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenoxyethanol
Reactant of Route 2
Phenoxyethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.